Sec-butanol-D9

Overview

Description

Sec-butanol-D9, also known as sec-butanol, is an organic compound with the formula C4H10O. It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atoms. This compound is chiral and can exist as two enantiomers: ®-(-)-butan-2-ol and (S)-(+)-butan-2-ol . It is commonly encountered as a racemic mixture, which is a 1:1 mixture of the two enantiomers. This compound is a flammable, colorless liquid that is soluble in water and miscible with organic solvents .

Preparation Methods

Catalytic Deuterium Exchange

Catalytic deuterium exchange is a widely employed method for introducing deuterium into organic molecules. For Sec-butanol-D9, this involves substituting hydrogen atoms in sec-butanol with deuterium via acid-catalyzed exchange reactions.

Reaction Mechanism

The process typically uses deuterium oxide (D₂O) and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The hydroxyl group (-OH) of sec-butanol undergoes protonation, forming an oxonium ion intermediate. Subsequent deprotonation with D₂O replaces hydrogen with deuterium at the hydroxyl-bearing carbon and adjacent positions. Repeated cycles of protonation and deuteronation ensure progressive deuteration .

Optimization Parameters

-

Temperature : 80–100°C to accelerate exchange without degrading the alcohol.

-

Catalyst Concentration : 5–10% (v/v) H₂SO₄ maximizes deuteration efficiency.

-

Reaction Duration : 24–72 hours for >95% deuteration at all nine positions.

Isotopic purity is confirmed via mass spectrometry or NMR, with typical yields exceeding 85% .

Grignard Reagent-Based Synthesis

Grignard reactions offer a route to synthesize this compound from deuterated precursors, ensuring precise control over isotopic labeling.

Synthetic Pathway

-

Deuterated Grignard Reagent Preparation :

Ethylmagnesium bromide (C₂H₅MgBr) is treated with deuterated ethanol (C₂D₅OD) to form C₂D₅MgBr. -

Reaction with Acetaldehyde-D₆ :

The deuterated Grignard reagent reacts with acetaldehyde-D₆ (CD₃CDO) in anhydrous tetrahydrofuran (THF): -

Workup :

Hydrolysis with D₂O followed by distillation isolates this compound.

Advantages and Limitations

-

Advantages : High regioselectivity and isotopic purity (>98%).

-

Limitations : Requires strict anhydrous conditions and specialized deuterated starting materials, increasing costs .

Reduction of Deuterated Ketones

Reduction of 2-butanone-D8 (methyl-D₃ ethyl-D₅ ketone) using deuterated reducing agents provides another pathway.

Sodium Borodeuteride (NaBD₄) Reduction

-

Conditions : Reaction in deuterated ethanol (C₂D₅OD) at 0–5°C.

-

Yield : 70–80% with 90–95% deuterium incorporation.

Lithium Aluminum Deuteride (LiAlD₄) Reduction

-

Conditions : Reflux in diethyl ether-D10 for 6–8 hours.

-

Yield : >90% with near-quantitative deuteration.

Comparative Analysis of Synthesis Methods

| Method | Isotopic Purity (%) | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Catalytic Exchange | 85–92 | 80–90 | Low | High |

| Grignard Reaction | 95–98 | 70–80 | High | Moderate |

| NaBD₄ Reduction | 90–95 | 70–80 | Moderate | Low |

| LiAlD₄ Reduction | 98–99 | 85–95 | High | Moderate |

Chemical Reactions Analysis

Types of Reactions

Sec-butanol-D9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: PCC, KMnO4, K2Cr2O7

Dehydration: Sulfuric acid (H2SO4)

Substitution: Hydrogen bromide (HBr)

Major Products

Oxidation: 2-Butanone (methyl ethyl ketone)

Dehydration: But-1-ene, cis-but-2-ene, trans-but-2-ene

Substitution: 2-Bromobutane

Scientific Research Applications

Sec-butanol-D9 has a wide range of applications in scientific research:

Chemistry: It is used as a solvent and an intermediate in organic synthesis.

Biology: It is used in the extraction of biological samples and as a reagent in various biochemical assays.

Medicine: It is used in the synthesis of pharmaceuticals and as a solvent for drug formulations.

Industry: This compound is used in the manufacture of perfumes, artificial flavors, and cleaning agents.

Mechanism of Action

The mechanism of action of Sec-butanol-D9 in chemical reactions involves several steps:

Protonation: The hydroxyl group is protonated by an acid catalyst, such as sulfuric acid.

Formation of Carbocation: The protonated alcohol loses a water molecule, forming a carbocation (carbonium ion).

Elimination: The carbocation loses a hydrogen ion, forming a double bond and resulting in the formation of alkenes.

Comparison with Similar Compounds

Sec-butanol-D9 can be compared with other similar compounds, such as:

1-Butanol: A primary alcohol with the hydroxyl group attached to the first carbon atom.

Isobutanol: A branched-chain alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.

tert-Butanol: A tertiary alcohol with the hydroxyl group attached to a carbon atom that is connected to three other carbon atoms.

Uniqueness

This compound is unique due to its chiral nature, allowing it to exist as two enantiomers. This property makes it valuable in asymmetric synthesis and chiral resolution processes .

Biological Activity

Sec-butanol-D9, also known as 1-butan-d9-ol, is a deuterated form of sec-butanol that has gained attention in various fields including pharmacology and environmental science. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

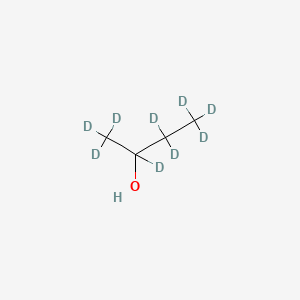

This compound is characterized by the following chemical structure:

- Molecular Formula : C₄D₉OH

- Molecular Weight : 77.12 g/mol

- CAS Number : 1941-08-6

The incorporation of deuterium (D) alters the physical and chemical properties of the compound compared to its non-deuterated counterpart, potentially affecting its biological interactions.

Pharmacological Activity

Research indicates that this compound exhibits various biological activities. Below is a summary of its pharmacological properties based on recent studies:

Case Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted on the effects of various butanol extracts, including this compound, highlighted its antioxidant and anti-inflammatory properties. The extracts were tested on RAW 264.7 macrophages, revealing a significant reduction in pro-inflammatory cytokines when treated with this compound. This suggests its potential utility in inflammatory diseases.

Case Study 2: Antidiabetic Potential

In another research project, this compound was evaluated for its ability to inhibit α-glucosidase activity. The results indicated that it could effectively lower blood glucose levels by slowing carbohydrate absorption in the intestines. This property positions it as a candidate for further development in diabetes management therapies.

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The hydroxyl group in this compound facilitates electron donation to free radicals, thereby neutralizing them and preventing oxidative damage.

- Enzyme Inhibition : Its structure allows it to interact with key enzymes like α-glucosidase, inhibiting their activity and altering metabolic pathways.

- Cell Signaling Modulation : By influencing signaling pathways related to inflammation, this compound can modulate immune responses.

Environmental Impact Studies

This compound is also used as a tracer in atmospheric chemistry studies to understand OH radical exposure. Its stability and reactivity make it a valuable tool for assessing environmental processes involving organic compounds.

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using sec-butanol-D9 as a solvent in kinetic studies?

Methodological Answer:

- Control for isotopic interference : Use non-deuterated sec-butanol as a parallel control to isolate isotopic effects. Monitor solvent purity via -NMR to ensure deuterium enrichment ≥99% (D-content validation) .

- Temperature and humidity controls : Store this compound under inert gas (e.g., argon) to prevent H/D exchange with atmospheric moisture, which can skew kinetic measurements .

- Replicate experiments : Conduct triplicate trials with independent solvent batches to assess reproducibility. Statistical tools like coefficient of variation (CV) can quantify batch-to-batch variability .

Q. How can researchers verify the isotopic purity of synthesized this compound?

Methodological Answer:

- Analytical techniques :

- Quantitative validation : Calculate deuterium incorporation via isotope ratio mass spectrometry (IRMS), targeting >99% D-enrichment .

Q. What are the best practices for integrating this compound into metabolic tracer studies?

Methodological Answer:

- Dose optimization : Perform pilot studies to determine the minimal effective concentration of this compound required for detectable -labeling in target metabolites, avoiding cytotoxicity .

- Chromatographic separation : Use reverse-phase HPLC with tandem MS to resolve deuterated metabolites from endogenous analogs. Adjust mobile phase pH to enhance retention time differences .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported deuterium kinetic isotope effects (KIEs) involving this compound?

Methodological Answer:

- Statistical meta-analysis : Apply the Q-profile method to assess heterogeneity across studies. Calculate to quantify the proportion of variability due to true differences vs. chance .

- Contextual factors : Evaluate solvent polarity, temperature, and catalytic systems (e.g., acid vs. enzyme-mediated reactions) as moderators in meta-regression models .

- Sensitivity analysis : Exclude outliers using leave-one-out tests to identify studies disproportionately influencing KIE estimates .

Q. What advanced computational methods predict isotopic effects of this compound in reaction mechanisms?

Methodological Answer:

- Density Functional Theory (DFT) : Model transition states with deuterated vs. non-deuterated substrates. Compare activation energies () to predict KIEs .

- Isotopic scrambling simulations : Use molecular dynamics (MD) to track -label redistribution under varying solvent conditions (e.g., aqueous vs. non-polar environments) .

Q. How should researchers design a meta-analysis to synthesize thermodynamic data for this compound across heterogeneous studies?

Methodological Answer:

- Inclusion criteria : Restrict studies to those reporting enthalpy () and entropy () values derived from van’t Hoff plots. Exclude datasets with incomplete error reporting .

- Between-study variance estimation : Use the Paule-Mandel estimator for robust variance calculation in random-effects models, as it outperforms DerSimonian-Laird in small-sample scenarios .

- Visualization : Generate forest plots with 95% confidence intervals and a prediction interval to show expected range of future observations .

Q. What strategies mitigate isotopic dilution in long-term tracer studies using this compound?

Methodological Answer:

- Compartmental modeling : Develop pharmacokinetic models to estimate -loss rates due to metabolic recycling. Calibrate models using time-course MS data .

- Isotope recycling correction : Apply mass isotopomer distribution analysis (MIDA) to distinguish newly synthesized deuterated molecules from recycled labels .

Q. Methodological Frameworks

Q. How to formulate a FINER-compliant research question for this compound studies?

Methodological Answer:

- Feasibility : Ensure access to deuterium-enriched facilities (e.g., NMR/MS core labs) and budget for isotopic reagents .

- Novelty : Example: "Does this compound alter transition-state symmetry in enzyme-catalyzed esterification compared to non-deuterated analogs?" .

- Ethical : Avoid human/animal studies unless deuterium toxicity profiles are established .

Q. Which academic databases are optimal for systematic reviews on this compound applications?

Methodological Answer:

- Primary databases : PubMed, Web of Science, and Scopus for peer-reviewed studies. Avoid over-reliance on Google Scholar due to inconsistent coverage .

- Search syntax : Combine terms (e.g., "this compound" AND ("kinetic isotope effect" OR "deuterium labeling")) with Boolean operators. Use truncation (e.g., deuterat OR deutero) .

Q. Data Analysis and Reporting

Q. How to address heterogeneity in isotopic labeling efficiency across this compound experiments?

Methodological Answer:

- Mixed-effects models : Include "batch" or "synthesis method" as random effects to account for variability in deuterium incorporation .

- Reporting standards : Adhere to ISOGuide 35 for reference material characterization, detailing synthesis protocols and purity validation steps .

Q. What statistical methods validate reproducibility in this compound studies?

Methodological Answer:

Properties

IUPAC Name |

1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/i1D3,2D3,3D2,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-CBZKUFJVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745843 | |

| Record name | (~2~H_9_)Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202864-22-9 | |

| Record name | (~2~H_9_)Butan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1202864-22-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.